molecular formula C12H26ClN3O2 B1378179 (S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride CAS No. 1427203-55-1

(S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No. B1378179
M. Wt: 279.81 g/mol
InChI Key: VIPNOSIMDCIAOQ-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride” is a chemical compound with the formula C8H19ClN2O2 and a molecular weight of 210.7033 . It is also known as “(S)-(2-Amino-propyl)-carbamic acid tert-butyl ester hydrochloride” and is used in pharmaceutical research .

Scientific Research Applications

Synthesis and Characterization

Research in the area of synthesis and characterization focuses on developing novel compounds with potential biological or pharmaceutical applications. For instance, Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and characterized them using spectroscopic studies and X-ray diffraction analysis. These compounds were further evaluated for their antibacterial and antifungal activities, showing moderate activity against several microorganisms (Kulkarni et al., 2016).

Biological Evaluation

The biological evaluation of related compounds reveals their potential as drug candidates. For example, Jiang et al. (2007) investigated the metabolism of a newly synthesized compound, TM-208, which exhibited excellent anticancer activity and low toxicity in vivo and in vitro. The study involved analyzing TM-208's metabolites in rat plasma and tissues, highlighting the importance of understanding the metabolism of potential drug candidates (Jiang et al., 2007).

Potential Antitumor Effects

Another area of interest is the investigation of compounds' antitumor effects. Fu (2004) explored the inhibition effects of hydrochloride 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester (Hyd) on the growth of transplant carcinoma in mice, demonstrating significant inhibition rates against tumor growth. This study underscores the therapeutic potential of related compounds in cancer treatment (Fu, 2004).

Antipsychotic Agents

Research also extends to the development of antipsychotic agents. Norman et al. (1996) synthesized heterocyclic analogues of 1192U90 and evaluated them as potential antipsychotic agents based on their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. This highlights the role of piperazine derivatives in the ongoing search for effective treatments for psychiatric disorders (Norman et al., 1996).

properties

IUPAC Name

tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2.ClH/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4;/h10H,5-9,13H2,1-4H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPNOSIMDCIAOQ-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
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(S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
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(S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
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(S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
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(S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
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(S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

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